6-(2-Cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Description

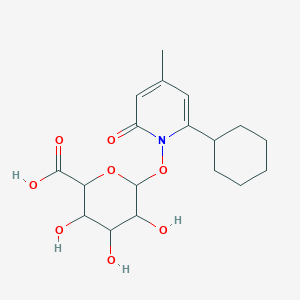

Ciclopirox beta-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox beta-D-Glucuronide is primarily studied for its role in drug metabolism and pharmacokinetics, as well as its potential therapeutic applications .

Properties

Molecular Formula |

C18H25NO8 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25) |

InChI Key |

RRBPTSPRUYTJLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclopirox beta-D-Glucuronide can be synthesized through chemical methods. One common approach involves reacting beta-D-glucuronic acid ester with Ciclopirox under specific organic synthesis conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the successful formation of the glucuronide derivative .

Industrial Production Methods

Industrial production of Ciclopirox beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced reactors, precise temperature control, and efficient purification techniques to obtain high-quality Ciclopirox beta-D-Glucuronide suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ciclopirox beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This process involves the conjugation of Ciclopirox with beta-D-glucuronic acid, facilitated by the enzyme uridine diphosphate glucuronosyltransferase (UGT). The glucuronidation reaction increases the compound’s polarity, enhancing its solubility and excretion .

Common Reagents and Conditions

The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in liver microsomes or recombinant UGT systems at physiological pH and temperature (37°C). The presence of selective inhibitors, such as magnolol, can modulate the activity of specific UGT isoforms .

Major Products

The primary product of the glucuronidation reaction is Ciclopirox beta-D-Glucuronide. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body. The formation of this glucuronide derivative is a key step in the detoxification and elimination of Ciclopirox .

Scientific Research Applications

Mechanism of Action

Ciclopirox beta-D-Glucuronide exerts its effects through the glucuronidation pathway. The conjugation with beta-D-glucuronic acid enhances the compound’s solubility and facilitates its excretion. The primary molecular target is the UGT enzyme, particularly UGT1A9, which plays a dominant role in the glucuronidation of Ciclopirox. This process is crucial for the detoxification and elimination of the parent compound, reducing its potential toxicity .

Comparison with Similar Compounds

Ciclopirox beta-D-Glucuronide can be compared with other glucuronide derivatives of antifungal agents. Similar compounds include:

Ciclopirox-d11 beta-D-Glucuronide: A deuterium-labeled derivative used in drug metabolism research.

Fluconazole beta-D-Glucuronide: Another antifungal glucuronide derivative with similar metabolic pathways.

Ketoconazole beta-D-Glucuronide: A glucuronide derivative of the antifungal agent Ketoconazole, used for comparison in metabolic studies.

Ciclopirox beta-D-Glucuronide is unique due to its specific enzyme interactions and the role of UGT1A9 in its metabolism. This specificity makes it a valuable compound for studying the pharmacokinetics and biotransformation of Ciclopirox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.